molecular formula C19H26N4O B7648291 N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine

N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine

Cat. No. B7648291
M. Wt: 326.4 g/mol
InChI Key: ZARGDHWMRRMLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In

Mechanism of Action

The mechanism of action of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is believed to be related to its high affinity for the dopamine D2 receptor. By binding to this receptor, this compound can modulate dopamine signaling in the brain, which is implicated in a variety of neurological disorders. This compound has also been shown to have some affinity for other receptors such as the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In animal models, this compound has been shown to increase dopamine release in the brain, which is associated with improved motor function in Parkinson's disease models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of dopamine and serotonin signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine. One area of interest is the development of more water-soluble derivatives of this compound, which may improve its efficacy in experimental settings. Another area of interest is the investigation of this compound's potential as an antidepressant and anxiolytic agent in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine involves several steps, starting with the reaction of 4-methoxy-3-methylphenylacetonitrile with 2-bromo-1-(pyrimidin-2-yl)piperidine. The resulting intermediate is then reduced to this compound using lithium aluminum hydride. The purity and yield of this compound can be improved through further purification methods such as recrystallization or column chromatography.

Scientific Research Applications

N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine has been studied extensively in animal models for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound has also been shown to have potential as an antidepressant and anxiolytic agent in animal models.

properties

IUPAC Name

N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-13-16(5-6-18(14)24-3)15(2)22-17-7-11-23(12-8-17)19-20-9-4-10-21-19/h4-6,9-10,13,15,17,22H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGDHWMRRMLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC2CCN(CC2)C3=NC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.